molecular formula C12H18FN3O2 B5543539 (3S*,4R*)-1-(6-ethyl-5-fluoropyrimidin-4-yl)-4-methylpiperidine-3,4-diol

(3S*,4R*)-1-(6-ethyl-5-fluoropyrimidin-4-yl)-4-methylpiperidine-3,4-diol

Cat. No. B5543539
M. Wt: 255.29 g/mol
InChI Key: MGYGDMBTJBOFQO-JOYOIKCWSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to "(3S*,4R*)-1-(6-ethyl-5-fluoropyrimidin-4-yl)-4-methylpiperidine-3,4-diol" often involves complex pathways. For example, a study by Verniest et al. (2010) discusses the efficient synthesis of 4-aminomethyl-4-fluoropiperidines, showcasing the intricate processes involved in creating such fluorinated azaheterocycles, which are important for pharmaceutical compounds (Verniest et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to "(3S*,4R*)-1-(6-ethyl-5-fluoropyrimidin-4-yl)-4-methylpiperidine-3,4-diol" is typically characterized using techniques like NMR, X-ray diffraction, and computational methods. Jayarajan et al. (2019) provide an example of this, where they synthesized related compounds and investigated them through computational chemistry methods, including molecular docking analyses (Jayarajan et al., 2019).

Chemical Reactions and Properties

Chemical reactions and properties of such compounds are often complex and depend on the specific functional groups present. The synthesis and structural characterization of related compounds, as demonstrated in the studies by Ribet et al. (2005) and Karczmarzyk et al. (2008), reveal insights into their reactivity and potential applications in medicinal chemistry (Ribet et al., 2005), (Karczmarzyk & Malinka, 2008).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, are crucial for their practical applications. The study by Li et al. (2014) on the synthesis and crystal structure of a related compound provides valuable insights into these aspects (Li, Xiao, & Yang, 2014).

Chemical Properties Analysis

Analyzing the chemical properties, including reactivity, stability, and functional group interactions, is vital for understanding the behavior of these compounds in various environments. The work of Balaban et al. (2004) on the synthesis of a weak nucleophilic base demonstrates the intricate relationship between structure and chemical properties (Balaban, Ghiviriga, Czerwinski, De, & Faust, 2004).

Scientific Research Applications

Antibacterial Agents

Research on pyridonecarboxylic acids, a class of compounds related to pyrimidine derivatives, has shown significant antibacterial activity. These compounds, including various analogues with substituted cyclic amino groups, have been studied for their in vitro and in vivo antibacterial properties, with some showing more activity than known antibacterial agents like enoxacin. Such studies highlight the potential application of similar compounds in developing new antibacterial drugs (Egawa et al., 1984).

Anticancer Activities

A series of newly synthesized pyrazolopyridine and pyridopyrimidine derivatives, starting from compounds similar to the one , have been evaluated for their anticancer activities against various human tumor cell lines. These studies found that compounds, especially those with fluorine substituents, exhibited significant in vitro anti-tumor activities at low concentrations. This suggests potential research applications in cancer treatment and the development of new anticancer agents (Mohamed et al., 2013).

Antiallergic Agents

Research into N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which share structural similarities with the compound , has led to the discovery of novel antiallergic compounds. These compounds have been synthesized and evaluated for their antiallergic potency, with some showing significant activity in histamine release assays and other tests. This indicates the potential application of structurally similar compounds in the development of antiallergic medication (Menciu et al., 1999).

Tubulin Inhibition for Anticancer Therapy

Triazolopyrimidines have been synthesized and studied for their unique mechanism of inhibiting tubulin binding, which is different from that of paclitaxel. These compounds have shown the ability to overcome resistance attributed to several multidrug resistance transporter proteins and inhibit tumor growth in animal models. This suggests a research application in exploring new anticancer therapies targeting tubulin (Zhang et al., 2007).

properties

IUPAC Name

(3S,4R)-1-(6-ethyl-5-fluoropyrimidin-4-yl)-4-methylpiperidine-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3O2/c1-3-8-10(13)11(15-7-14-8)16-5-4-12(2,18)9(17)6-16/h7,9,17-18H,3-6H2,1-2H3/t9-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYGDMBTJBOFQO-JOYOIKCWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCC(C(C2)O)(C)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=NC=N1)N2CC[C@@]([C@H](C2)O)(C)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-1-(6-ethyl-5-fluoropyrimidin-4-yl)-4-methylpiperidine-3,4-diol

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